molecular formula C14H15N3O2 B12917564 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate

Cat. No.: B12917564
M. Wt: 257.29 g/mol
InChI Key: SZQAMFZIXXXZAX-UHFFFAOYSA-N
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Description

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methylphenethylamine with pyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-(4-amino-2-methylphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-10-6-13(15)3-2-11(10)4-5-19-14(18)12-7-16-9-17-8-12/h2-3,6-9H,4-5,15H2,1H3

InChI Key

SZQAMFZIXXXZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

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